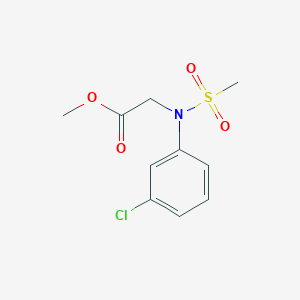

Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)glycinate

Description

Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)glycinate (CAS: Referenced in ) is a glycine-derived ester featuring a 3-chlorophenyl group and a methylsulfonyl moiety. The 3-chlorophenyl group confers electron-withdrawing characteristics, while the methylsulfonyl group enhances stability and influences solubility .

Properties

IUPAC Name |

methyl 2-(3-chloro-N-methylsulfonylanilino)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO4S/c1-16-10(13)7-12(17(2,14)15)9-5-3-4-8(11)6-9/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJCWMWNAVMQGNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN(C1=CC(=CC=C1)Cl)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)glycinate typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloroaniline, methylsulfonyl chloride, and glycine methyl ester.

Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)glycinate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)glycinate involves its interaction with specific molecular targets and pathways. These may include:

Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.

Pathways: Biological pathways that are affected by the compound, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Aromatic Ring

Methyl N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycinate (CAS: 333446-72-3)

- Structure : Features a 4-chloro-3-(trifluoromethyl)phenyl group.

- Key Differences : The trifluoromethyl (-CF₃) group introduces strong electron-withdrawing effects and increased lipophilicity compared to the simple 3-chlorophenyl group. This enhances metabolic stability and membrane permeability.

- Molecular Weight : 345.716 g/mol (vs. ~291–312 g/mol for other analogues) .

Methyl N-(3,4-dichlorophenyl)-N-(methylsulfonyl)glycinate (CAS: 432007-40-4)

- Structure : Contains a 3,4-dichlorophenyl group.

- Molecular Weight: 312.17 g/mol, higher than the mono-chloro derivative .

Methyl N-(2,3-dimethylphenyl)-N-(methylsulfonyl)glycinate (CAS: 592472-91-8)

- Structure : Substituted with electron-donating methyl groups at the 2- and 3-positions of the phenyl ring.

- Key Differences : Methyl groups reduce electron-withdrawing effects, altering reactivity and interaction with biological targets. This may decrease acidity compared to chloro-substituted analogues.

- Molecular Weight : 271.33 g/mol, lower due to the absence of halogens .

Variations in the Sulfonyl Group

Methyl N-(3-chloro-4-fluorophenyl)-N-(phenylsulfonyl)glycinate

- Structure : Phenylsulfonyl group replaces methylsulfonyl.

- However, it may reduce solubility in aqueous media compared to methylsulfonyl derivatives .

Ester vs. Acid Derivatives

N-(3-Methylphenyl)-N-(methylsulfonyl)glycine (CAS: 363571-47-5)

Steric and Electronic Effects

- Methyl N-(3-chloro-2-methylphenyl)-N-(methylsulfonyl)glycinate (CAS: 333451-86-8) Structure: A methyl group adjacent to the chlorine on the phenyl ring. This structural tweak could influence selectivity in biological applications .

Physicochemical Data Table

| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Purity |

|---|---|---|---|---|

| Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)glycinate | C₁₀H₁₁ClNO₄S | ~291–312* | 3-Cl, methylsulfonyl | NLT 97%† |

| Methyl N-[4-chloro-3-(trifluoromethyl)phenyl]-... (333446-72-3) | C₁₁H₁₁ClF₃NO₄S | 345.716 | 4-Cl, 3-CF₃, methylsulfonyl | ≥95% |

| Methyl N-(3,4-dichlorophenyl)-... (432007-40-4) | C₁₀H₁₁Cl₂NO₄S | 312.17 | 3,4-diCl, methylsulfonyl | NLT 97% |

| Methyl N-(2,3-dimethylphenyl)-... (592472-91-8) | C₁₂H₁₇NO₄S | 271.33 | 2,3-diCH₃, methylsulfonyl | NLT 97% |

*Exact weight varies by substituents; †Typical purity for pharmaceutical intermediates .

Biological Activity

Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)glycinate is a compound of interest in medicinal chemistry due to its potential biological activities and interactions with various biological targets. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

This compound features a chlorophenyl group, a methylsulfonyl moiety, and a glycine backbone. The presence of these functional groups suggests that the compound may exhibit diverse chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

- Enzymatic Interaction : The methylsulfonyl group can form hydrogen bonds with polar residues in proteins, potentially modulating enzymatic activity.

- Receptor Binding : The chlorophenyl moiety may engage in π-π interactions with aromatic residues in receptors, influencing their activation or inhibition .

Anti-Inflammatory Effects

Preliminary studies indicate that this compound may possess anti-inflammatory properties. It has been investigated for its potential to inhibit pro-inflammatory cytokines in cellular models. In vitro assays demonstrated that the compound reduced the release of interleukin-1β (IL-1β) in stimulated macrophages, suggesting a role in modulating inflammatory pathways .

Antimicrobial Activity

Research has also explored the antimicrobial potential of this compound. In various assays, this compound exhibited activity against several bacterial strains, indicating its potential as an antimicrobial agent. Further studies are necessary to elucidate the specific mechanisms underlying this activity and to assess its efficacy in vivo .

Case Studies

-

In Vitro Cytotoxicity Assessment :

A study assessing the cytotoxic effects of this compound on human cell lines revealed dose-dependent responses. The compound was tested at concentrations ranging from 0.1 µM to 100 µM, with results indicating significant cell viability reduction at higher concentrations . -

Inflammation Model :

In an experimental model of inflammation, treatment with this compound led to a marked decrease in inflammatory markers compared to control groups. This supports the hypothesis that the compound may serve as a therapeutic agent in inflammatory diseases.

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.